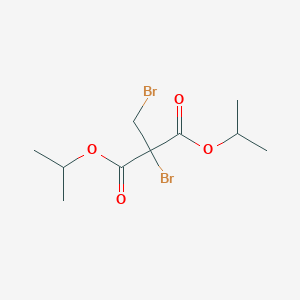![molecular formula C22H30S4 B14363023 1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene CAS No. 96436-33-8](/img/structure/B14363023.png)
1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is a complex organic compound characterized by the presence of multiple sulfur atoms and benzene rings. This compound is known for its unique chemical structure, which includes disulfide linkages and branched alkyl chains. It is used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene typically involves the reaction of benzyl chloride with sodium disulfide under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
化学反应分析
Types of Reactions
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Nitrated or halogenated benzene derivatives.
科学研究应用
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying disulfide linkages.
Biology: In the study of protein folding and disulfide bond formation.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene involves the interaction of its disulfide linkages with various molecular targets. These interactions can lead to the formation or disruption of disulfide bonds in proteins, affecting their structure and function. The compound’s unique structure allows it to participate in redox reactions, making it a valuable tool in studying oxidative stress and redox biology.
相似化合物的比较
Similar Compounds
1,1’-[Disulfanediylbis(carbonyloxy)]bis(2-methylpropane): Similar in structure but contains carbonyloxy groups instead of benzene rings.
2,2’-Disulfanediylbis(2-methylpropanal): Contains aldehyde groups and is used in different chemical reactions.
Uniqueness
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is unique due to its combination of disulfide linkages and benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in studying disulfide bond formation and redox reactions.
属性
CAS 编号 |
96436-33-8 |
|---|---|
分子式 |
C22H30S4 |
分子量 |
422.7 g/mol |
IUPAC 名称 |
[2-[(1-benzylsulfanyl-2-methylpropan-2-yl)disulfanyl]-2-methylpropyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C22H30S4/c1-21(2,17-23-15-19-11-7-5-8-12-19)25-26-22(3,4)18-24-16-20-13-9-6-10-14-20/h5-14H,15-18H2,1-4H3 |
InChI 键 |
SPTGZJNSFDSQQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CSCC1=CC=CC=C1)SSC(C)(C)CSCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


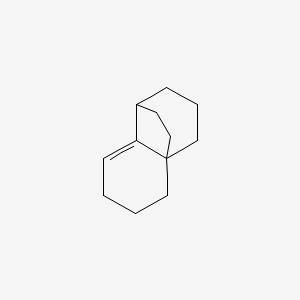
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)

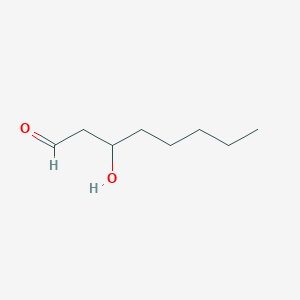
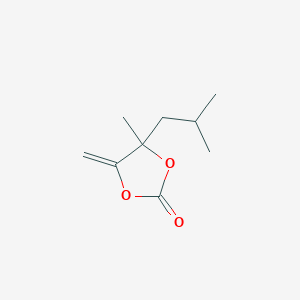
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
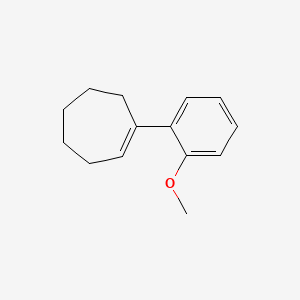
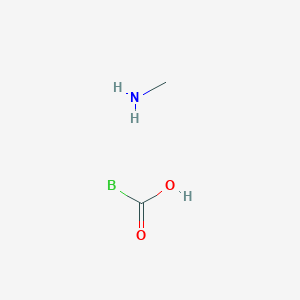
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
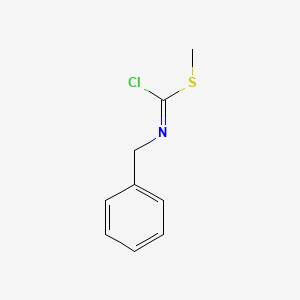
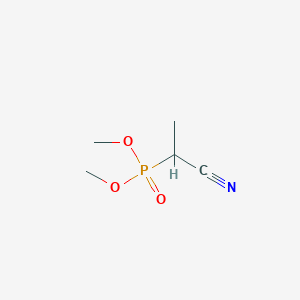
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)
